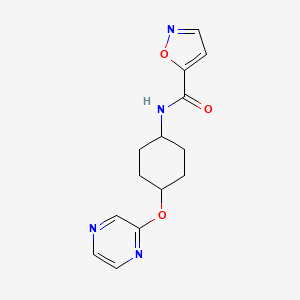

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-pyrazin-2-yloxycyclohexyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c19-14(12-5-6-17-21-12)18-10-1-3-11(4-2-10)20-13-9-15-7-8-16-13/h5-11H,1-4H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUVDSVDILJKFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=NO2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide typically involves multiple steps:

Formation of the pyrazin-2-yloxy group through the reaction of pyrazine with an appropriate haloalkane.

Coupling the pyrazin-2-yloxy group to the cyclohexyl ring via a nucleophilic substitution reaction.

Introduction of the isoxazole-5-carboxamide moiety using cyclization and amidation reactions.

Industrial Production Methods: Industrial synthesis might involve similar steps but on a larger scale, using optimized catalysts and conditions to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

Oxidation: The compound can be oxidized under harsh conditions, resulting in the cleavage of its functional groups.

Reduction: Reduction reactions may target specific moieties, potentially leading to the hydrogenation of the isoxazole ring.

Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazinyl and isoxazole rings.

Common Reagents and Conditions:

Oxidation: Often performed using strong oxidants like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Utilization of alkyl halides or other suitable leaving groups under various solvent conditions.

Major Products Formed:

Depending on the conditions and reagents used, the reactions can yield various products, such as different substituted derivatives or fragments of the original molecule.

Scientific Research Applications

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide is widely used in:

Chemistry: As a precursor in the synthesis of more complex molecules or as a reagent in various chemical reactions.

Biology: In studies investigating its biological activity, particularly its effects on cellular functions and pathways.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

Mechanism and Molecular Targets:

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors.

Its mechanism may involve binding to active sites, modulating activity, or altering signal transduction pathways.

Pathways Involved:

The exact pathways can vary depending on the specific application, but typically involve key biochemical processes affected by the compound's presence.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substituent Variations

Thiadiazole vs. Isoxazole: Electronic and Metabolic Effects

The compound 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide () replaces the isoxazole with a thiadiazole ring and substitutes pyrazine with pyridine. Key differences include:

- Thiadiazole (S-containing) vs. Isoxazole (O-containing): Thiadiazole’s higher electronegativity may enhance metabolic stability but reduce solubility compared to isoxazole.

- Pyridine (1 N atom) vs.

Isoxazole Carboxamide Positional Isomerism

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () shares the isoxazole-carboxamide core but differs in substituent placement:

Carboxamide-Linked Substituents and Pharmacokinetic Implications

Cyclohexyl vs. Benzyl Groups

The patent-derived compound (Example 51, ) features a pyrrolidine-2-carboxamide linked to a 4-(4-methylthiazol-5-yl)benzyl group. Key contrasts include:

- Benzyl substituent vs. Cyclohexyl : The aromatic benzyl group may enhance π-π stacking but reduce conformational flexibility.

Carboxamide vs. Carboxylic Acid Functional Groups

Imidazolinone herbicides like imazamox () utilize carboxylic acid groups instead of carboxamides. Differences include:

- Carboxylic acid (ionizable) vs. Carboxamide (neutral): The latter may improve membrane permeability but reduce water solubility.

- Agrochemical vs. Therapeutic Design: Imazamox’s imidazolinone core targets plant acetolactate synthase, whereas the target compound’s structure suggests human enzyme targeting .

Comparative Data Table

Research Findings and Implications

- Pyrazine vs. Pyridine : The additional nitrogen in pyrazine may enhance binding to targets requiring dual hydrogen-bond acceptors (e.g., ATP-binding pockets).

- Stereochemistry : The (1r,4r)-cyclohexyl group’s rigidity could favor specific bioactive conformations over flexible benzyl or thiazole substituents.

- Metabolic Stability : Thiadiazole and pyridine in ’s compound may confer longer half-lives but lower solubility than the target compound.

Biological Activity

N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, anticancer properties, and inhibition of cyclooxygenase (COX) enzymes.

- Molecular Formula : C19H23N3O2

- Molecular Weight : 325.4 g/mol

- CAS Number : 2034316-27-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- COX Inhibition : The compound exhibits potent inhibitory effects on COX enzymes, which are critical in the inflammatory response and cancer progression. Studies have shown that it has an IC50 value against COX-1 as low as 4.1 nM, indicating strong efficacy in inhibiting this enzyme .

-

Anticancer Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines:

- HeLa Cells : IC50 = 1.57 μM

- Hep3B Cells : IC50 = 4.84 μM

- CaCo-2 Cells : IC50 = 10.22 μM

- Induction of Apoptosis : The compound induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) production, leading to cellular stress and death .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| COX-1 Inhibition | - | 4.1 | |

| COX-2 Inhibition | - | 0.24 - 1.30 | |

| Antiproliferative | HeLa | 1.57 | |

| Antiproliferative | Hep3B | 4.84 | |

| Antiproliferative | CaCo-2 | 10.22 |

Case Study: Multicellular Tumor Spheroid Model

In a study utilizing a 3D multicellular tumor spheroid model, this compound significantly inhibited the formation of spheroids from Hep3B and HeLa cells, highlighting its potential as an effective agent against tumor growth in a more physiologically relevant environment .

Q & A

Q. What are the established synthetic routes for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide, and how is its purity validated?

Methodological Answer: The synthesis typically involves:

Cyclohexyl Intermediate Formation : Starting with (1r,4r)-4-aminocyclohexanol, the pyrazin-2-yloxy group is introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Isoxazole Carboxamide Coupling : The isoxazole-5-carboxylic acid is activated using HATU or EDCI and coupled to the cyclohexylamine intermediate in anhydrous dichloromethane (DCM) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product.

Q. Validation :

- NMR Spectroscopy : Confirm regiochemistry (e.g., cyclohexyl proton splitting patterns at δ 3.5–4.2 ppm for axial/equatorial substituents) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 343.15 g/mol) .

Q. How is the stereochemistry of the (1r,4r)-cyclohexyl moiety confirmed?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration (e.g., dihedral angles between pyrazine and cyclohexyl groups) .

- Chiral HPLC : Separates enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) to confirm >99% stereoisomeric purity .

Q. What preliminary assays are used to evaluate biological activity?

Methodological Answer:

- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ kits. IC₅₀ values <1 µM suggest therapeutic potential .

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY conjugates) quantifies intracellular accumulation via flow cytometry .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Methodological Answer:

Q. How to resolve contradictions in reported bioactivity data across cell lines?

Methodological Answer:

- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase activity) vs. cellular cytotoxicity (MTT assays) to distinguish target-specific effects from off-target toxicity .

- Metabolite Profiling : LC-MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to variability .

Q. What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

Q. How is target engagement validated in complex biological systems?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (kₐ/kd) to recombinant proteins (e.g., Kd = 12 nM for EGFR) .

- Photoaffinity Labeling : Incorporate a diazirine moiety to crosslink and identify bound targets via pull-down assays .

Q. What computational methods predict structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Dynamics Simulations : Analyze binding poses in kinase active sites (e.g., GROMACS software) to prioritize substituents enhancing hydrophobic interactions .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG for pyrazine vs. pyridine analogs to rationalize potency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.